N-(3-chlorobenzyl)-4-(difluoromethoxy)-3-methoxybenzamide
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Overview
Description
N-(3-chlorobenzyl)-4-(difluoromethoxy)-3-methoxybenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorobenzyl group, a difluoromethoxy group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3-chlorobenzyl bromide with appropriate nucleophiles to form the desired benzyl derivative . The difluoromethoxy and methoxy groups are introduced through subsequent reactions involving specific reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-chlorobenzyl)-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl derivatives and benzamides with different substituents, such as:
- N-(3-chlorobenzyl)-2-fluoro-5-nitrobenzamide
- N-(3-chlorobenzyl)-3-(trifluoromethyl)benzenecarboxamide
Uniqueness
N-(3-chlorobenzyl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H14ClF2NO3 |
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Molecular Weight |
341.73 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C16H14ClF2NO3/c1-22-14-8-11(5-6-13(14)23-16(18)19)15(21)20-9-10-3-2-4-12(17)7-10/h2-8,16H,9H2,1H3,(H,20,21) |
InChI Key |
GNLUGCYIILTULH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCC2=CC(=CC=C2)Cl)OC(F)F |
Origin of Product |
United States |
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